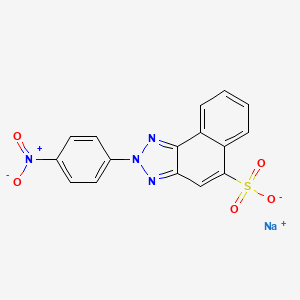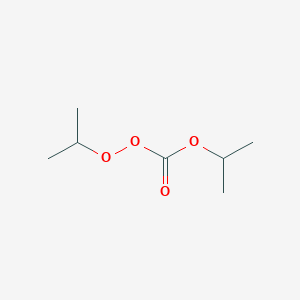
Diisopropyl peroxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl peroxycarbonate is an organic peroxide compound with the molecular formula C8H14O6. It is known for its use as a polymerization initiator, particularly in the production of polymers from ethylene, styrene, vinyl acetate, vinyl chloride, and vinyl esters . This compound is a white crystalline solid at low temperatures and becomes a colorless liquid at room temperature .
Vorbereitungsmethoden
Diisopropyl peroxycarbonate is typically synthesized through the reaction of isopropyl chloroformate with hydrogen peroxide in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures (around 10°C) to prevent decomposition and ensure safety . The process involves the following steps:
- Preparation of a sodium peroxide solution by adding hydrogen peroxide to a sodium hydroxide solution.
- Slow addition of the sodium peroxide solution to isopropyl chloroformate while maintaining the temperature at 10°C.
- Separation and purification of the resulting this compound .
Analyse Chemischer Reaktionen
Diisopropyl peroxycarbonate is a strong oxidizing agent and undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, often leading to the formation of carbonates and other oxidized products.
Decomposition: The compound decomposes at room temperature, releasing flammable and corrosive products.
Polymerization Initiation: It is used as a catalyst to initiate polymerization reactions, producing polymers with increased linearity and better properties.
Wissenschaftliche Forschungsanwendungen
Diisopropyl peroxycarbonate has several scientific research applications:
Wirkmechanismus
Diisopropyl peroxycarbonate exerts its effects primarily through its strong oxidizing properties. It decomposes to form free radicals, which initiate polymerization reactions by attacking the double bonds in monomers . This process leads to the formation of long polymer chains. The compound’s reactivity is influenced by factors such as temperature, presence of stabilizers, and the nature of the monomers involved .
Vergleich Mit ähnlichen Verbindungen
Diisopropyl peroxycarbonate is similar to other organic peroxides, such as:
Dibenzoyl peroxide: Another widely used polymerization initiator with similar oxidizing properties.
Di-tert-butyl peroxide: Known for its stability and use in high-temperature polymerization processes.
Cumene hydroperoxide: Used in the production of phenol and acetone, with applications in polymerization as well.
Compared to these compounds, this compound is unique due to its specific reactivity and decomposition characteristics, making it particularly suitable for low-temperature polymerization processes .
Eigenschaften
CAS-Nummer |
869-84-1 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
propan-2-yl propan-2-yloxy carbonate |
InChI |
InChI=1S/C7H14O4/c1-5(2)9-7(8)11-10-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
RGBXDEHYFWDBKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


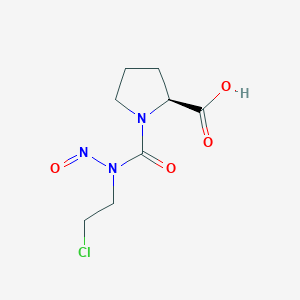
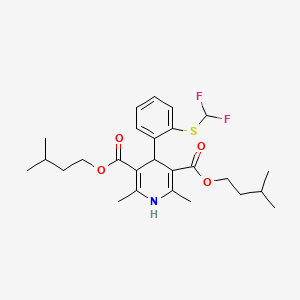
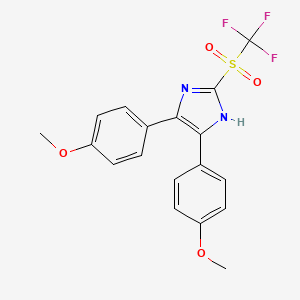
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
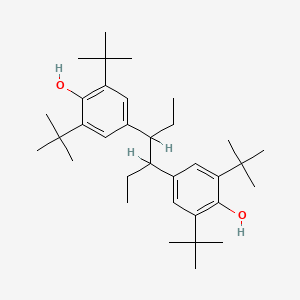
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
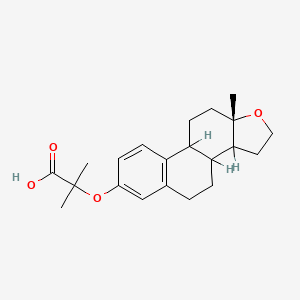
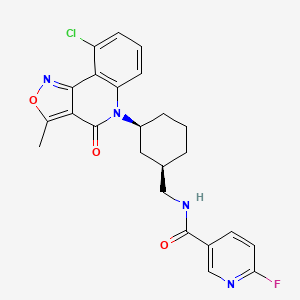
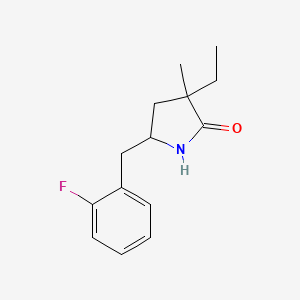
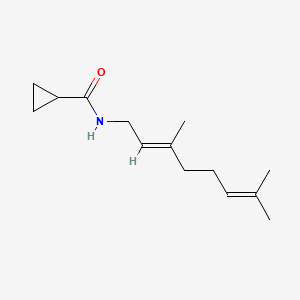
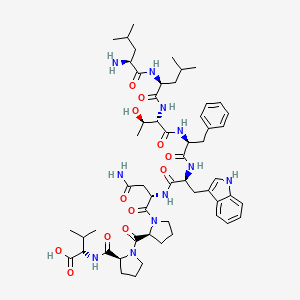
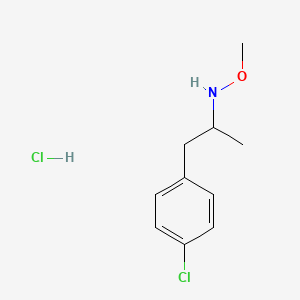
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)
